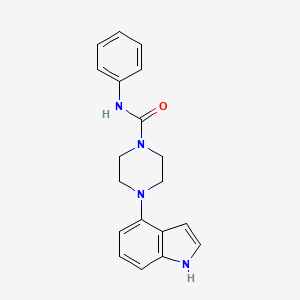
4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide
説明
iGOT1-01 is an inhibitor of aspartate aminotransferase 1 (glutamate oxaloacetate transaminase 1, GOT1).
生物活性
4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer potential, interactions with neurotransmitter systems, and other pharmacological effects.
Chemical Structure and Properties
The compound features an indole moiety linked to a phenylpiperazine unit through a carboxamide group. This unique structural arrangement is crucial for its biological activity, allowing it to interact with various biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C19H22N4O |
| Molecular Weight | 318.41 g/mol |
| Functional Groups | Indole, Phenyl, Piperazine, Carboxamide |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
-
Anticancer Activity :
- Studies have shown that this compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, in vitro studies indicated that it significantly reduced cell viability in several cancer cell lines, including HCT-116 and PC-3, with IC50 values ranging from 13.6 to 48.37 µM .
- The compound's ability to induce apoptosis has been linked to its modulation of key signaling pathways involved in cancer progression.
- Neurotransmitter Interaction :
- Enzyme Inhibition :
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Anticancer Effects : A recent study evaluated the compound's effects on human cancer cell lines and reported significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 0.65 µM . Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of caspase pathways.
- Neuropharmacological Evaluation : Another study investigated the compound's interaction with serotonin receptors and found that it exhibited a binding affinity comparable to established serotonin antagonists, suggesting its potential for treating mood disorders .
Comparative Analysis
To contextualize the activity of this compound, here is a comparison with similar compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 4-(1H-indol-3-yl)-N-methylpiperazine-1-carboxamide | Serotonin receptor activity | Not specified |
| N-[4-(methylcarbamoyl)phenyl]-4-(1H-indol-4-yl)piperazine | Antinociceptive properties | Not specified |
| 5-(2-methylphenyl)-3-(1H-indol-3-yl)-2-pyrazinecarboxamide | Antitumor activity | Not specified |
科学的研究の応用
Anticancer Activity
Research has highlighted the compound's role as an inhibitor of aspartate aminotransferase 1 (GOT1) , crucial for cancer metabolism, particularly in pancreatic ductal adenocarcinoma (PDAC). In a high-throughput screening of approximately 800,000 molecules, it was identified as a potent inhibitor of GOT1, demonstrating an IC50 value of 85 μM in enzymatic assays .
Case Study:
- Study Focus: The compound's effect on PDAC cell lines.
- Findings: It was shown to inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent against aggressive cancers .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies indicate that it exhibits significant growth inhibition against various bacterial and fungal strains, positioning it as a potential candidate for developing new antimicrobial agents.
Case Study:
- Study Focus: Evaluation of antimicrobial efficacy.
- Findings: The compound demonstrated effective inhibition against pathogens, warranting further exploration into its mechanism and applications in treating infections.
Synthesis and Derivatives
The synthesis of the compound involves several steps, typically starting from indole derivatives and piperazine precursors. Medicinal chemistry efforts have led to the development of various derivatives with improved potency and selectivity against specific targets.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1-methylindol-3-yl)-4-phenyldihydropyridine | Contains a methyl group on the indole | Exhibits different receptor selectivity |
| N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Features a methoxynaphthalene moiety | Potentially different biological activity |
| N-(1-methylindolyl)-4-piperidinocarboxamide | Contains a piperidine instead of piperazine | Different pharmacokinetic properties |
Research Insights
Recent studies have focused on optimizing the pharmacological profile of this compound:
特性
IUPAC Name |
4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(21-15-5-2-1-3-6-15)23-13-11-22(12-14-23)18-8-4-7-17-16(18)9-10-20-17/h1-10,20H,11-14H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSDOEMLWKEWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















